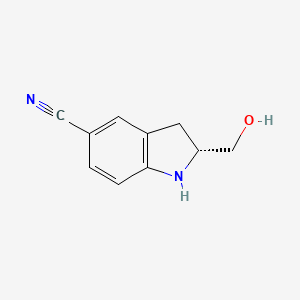

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile

Beschreibung

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is an organic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Eigenschaften

Molekularformel |

C10H10N2O |

|---|---|

Molekulargewicht |

174.20 g/mol |

IUPAC-Name |

(2R)-2-(hydroxymethyl)-2,3-dihydro-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C10H10N2O/c11-5-7-1-2-10-8(3-7)4-9(6-13)12-10/h1-3,9,12-13H,4,6H2/t9-/m1/s1 |

InChI-Schlüssel |

JWTFUDCLXAIOJW-SECBINFHSA-N |

Isomerische SMILES |

C1[C@@H](NC2=C1C=C(C=C2)C#N)CO |

Kanonische SMILES |

C1C(NC2=C1C=C(C=C2)C#N)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted aniline, followed by functional group transformations to introduce the hydroxymethyl and carbonitrile groups. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. This may include continuous flow chemistry techniques, automated synthesis, and the use of environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The carbonitrile group can be reduced to form an amine.

Substitution: The indoline core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of (2R)-2-(Formyl)indoline-5-carbonitrile or (2R)-2-(Carboxyl)indoline-5-carbonitrile.

Reduction: Formation of (2R)-2-(Aminomethyl)indoline-5-carbonitrile.

Substitution: Formation of various substituted indoline derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is an organic compound belonging to the indoline family, with the molecular formula and a molecular weight of 174.20 g/mol . Indoline derivatives are known for diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a hydroxymethyl group and a carbonitrile group attached to an indoline core, which may contribute to its biological properties.

Scientific Research Applications

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile can be applied across various scientific disciplines due to its unique functional groups.

Chemistry

- It serves as a building block in synthesizing complex molecules because its functional groups allow diverse chemical transformations, making it valuable in synthetic organic chemistry.

- It can undergo reactions such as oxidation of the hydroxymethyl group to form an aldehyde or carboxylic acid, reduction of the carbonitrile group to form an amine, and electrophilic or nucleophilic substitution reactions on the indoline core.

Biology

- This compound may be studied for its potential biological activities. Indoline derivatives are known to exhibit antimicrobial, anticancer, and anti-inflammatory properties, and this compound could be investigated for similar effects .

Medicine

- This compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

- This compound could be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is of interest because of its potential biological activities, particularly in medicinal chemistry and pharmacology. Indoline derivatives, including this compound, have been associated with antimicrobial activity and can inhibit the growth of various pathogens, making them candidates for further investigation as antimicrobial agents .

The mechanism of action of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile would depend on its specific biological target. Generally, indoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxymethyl and carbonitrile groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s biological effects.

Wirkmechanismus

The mechanism of action of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile would depend on its specific biological target. Generally, indoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxymethyl and carbonitrile groups may enhance binding affinity or selectivity for certain targets, influencing the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Indoline-2-carboxylic acid

- Indoline-5-carboxamide

- (2S)-2-(Hydroxymethyl)indoline-5-carbonitrile

Uniqueness

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is unique due to its specific stereochemistry and functional groups The (2R) configuration may confer distinct biological activity compared to its (2S) counterpart

Biologische Aktivität

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

The molecular formula of (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile is C10H10N2O, with a molecular weight of 174.20 g/mol. The compound features a hydroxymethyl group and a carbonitrile group attached to an indoline core, which may contribute to its biological properties.

Antimicrobial Properties

Indoline derivatives, including (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile, have been associated with antimicrobial activity. Research indicates that compounds within this class can inhibit the growth of various pathogens, making them candidates for further investigation as antimicrobial agents.

Anticancer Activity

Recent studies highlight the anticancer potential of indoline-based compounds. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain indoline compounds exhibit IC50 values in the micromolar range, indicating their effectiveness in inhibiting tumor cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile | A549 | TBD |

| Indoline Derivative 43 | A549 | 1.38 |

| Gemcitabine | A549 | 5.35 |

Anti-inflammatory Effects

(2R)-2-(Hydroxymethyl)indoline-5-carbonitrile may also exhibit anti-inflammatory properties. Similar indoline derivatives have been identified as dual inhibitors of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes involved in inflammatory processes. Compounds with these inhibitory activities showed promising results in animal models of inflammation .

The mechanism by which (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile exerts its biological effects likely involves interactions with specific biological targets such as enzymes and receptors. The structural features of the compound may enhance its binding affinity to these targets, modulating their activity and thereby influencing cellular responses .

Case Studies

- Anticancer Study : A study evaluated the anticancer effects of various indoline derivatives, including (2R)-2-(Hydroxymethyl)indoline-5-carbonitrile, against A549 lung cancer cells. Results indicated that these compounds could inhibit cell proliferation effectively at low concentrations.

- Anti-inflammatory Activity : In vivo studies demonstrated that indoline derivatives could reduce inflammation in zymosan-induced peritonitis models, showcasing their potential therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.